An In-Depth Technical Guide to 3-Bromo-N-ethylbenzenesulfonamide
An In-Depth Technical Guide to 3-Bromo-N-ethylbenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prominence stems from the sulfonamide group's capacity to act as a versatile hydrogen bond donor and acceptor, and critically, as an effective zinc-binding group, enabling the potent and selective inhibition of various metalloenzymes.[1] This has led to the development of blockbuster drugs spanning multiple therapeutic areas, including antibacterial agents (sulfonamides), diuretics, anticonvulsants, and anticancer agents that target carbonic anhydrases.[2][3]
3-Bromo-N-ethylbenzenesulfonamide is a specific derivative within this important class of compounds. The introduction of a bromine atom at the meta-position of the phenyl ring and an ethyl group on the sulfonamide nitrogen imparts distinct physicochemical properties that can be exploited in drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions or can engage in halogen bonding, a noncovalent interaction of growing importance in rational drug design. This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical properties of 3-bromo-N-ethylbenzenesulfonamide, offering a foundational resource for its application in research and development.
Physicochemical and Computed Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of 3-bromo-N-ethylbenzenesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO₂S | [4] |
| Molecular Weight | 264.14 g/mol | [5] |
| CAS Number | 871269-07-7 | [4][6] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 46-50 °C | [5] |
| Boiling Point | 354.2 °C at 760 mmHg | [5] |
| Density | 1.529 g/cm³ | [5] |
| logP | 3.219 | [5] |
| Canonical SMILES | CCNS(=O)(=O)C1=CC(=CC=C1)Br | [5] |
| InChIKey | MADIDEQQKAOBFI-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The most direct and widely employed method for the synthesis of N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic addition-elimination reaction is highly efficient and provides a clean route to the desired product.
The synthesis of 3-bromo-N-ethylbenzenesulfonamide proceeds via the reaction of 3-bromobenzenesulfonyl chloride (1) with ethylamine (2) .[7]
Causality Behind Experimental Choices:
-
Starting Materials: 3-bromobenzenesulfonyl chloride is the logical precursor, providing the required brominated aromatic sulfonyl moiety.[8] It can be synthesized from 2-bromoaniline through diazotization followed by a sulfonyl chlorination reaction.[9] Ethylamine is a readily available primary amine that serves as the nucleophile to install the N-ethyl group.
-
Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[10] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid. This prevents the protonation of the ethylamine reactant, which would render it non-nucleophilic and halt the reaction. An excess of ethylamine can also serve as the base, but this requires using at least two equivalents of the amine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used. These solvents effectively dissolve the reactants without participating in the reaction.
Reaction Mechanism:
The reaction follows a nucleophilic addition-elimination pathway.[10][11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (2) attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride (1) . This breaks the S=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[11]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the S=O double bond, and the chloride ion is eliminated as a good leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, 3-bromo-N-ethylbenzenesulfonamide (3) , and triethylammonium chloride.
Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved through standard spectroscopic techniques. The expected data provides a self-validating system for the synthetic protocol.
| Technique | Expected Data | Rationale |
| FT-IR (cm⁻¹) | 3250-3350 (N-H stretch, sharp), 1320-1350 (S=O asymm. stretch), 1140-1160 (S=O symm. stretch), 700-800 (C-Br stretch) | These are characteristic vibrational frequencies for N-alkylsulfonamides.[12][13] The strong S=O stretches are particularly diagnostic. |
| ¹H NMR (ppm) | ~7.9-7.5 (m, 4H, Ar-H), ~5.0 (t, 1H, NH), 3.0-3.2 (q, 2H, N-CH₂), 1.1-1.3 (t, 3H, CH₃) | The aromatic protons appear in the downfield region. The NH proton is a broad triplet due to coupling with the adjacent CH₂. The ethyl group shows a characteristic quartet and triplet pattern.[14][15] |
| ¹³C NMR (ppm) | ~140 (C-S), ~136 (C-H), ~131 (C-H), ~126 (C-H), ~122 (C-Br), ~38 (N-CH₂), ~15 (CH₃) | The carbon attached to the sulfonyl group is deshielded. The C-Br carbon is identifiable, and the ethyl group carbons appear in the aliphatic region.[14][16] |
Experimental Protocols
The following protocols are detailed to guide the synthesis, purification, and characterization of the target compound.
Protocol 1: Synthesis of 3-Bromo-N-ethylbenzenesulfonamide
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon amine addition.
-
Reagent Addition: In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-bromo-N-ethylbenzenesulfonamide as a purified solid.
Safety and Handling
Working with brominated aromatic compounds and sulfonyl chlorides requires strict adherence to safety protocols.
-
Hazard Identification: 3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8] Brominated organic compounds should be treated as potential irritants.[17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[18][19]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors or fine powders.[20]
-
Spill and Waste Management: Neutralize small spills of acidic or basic reagents before cleanup. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[17]
Applications in Drug Discovery
The 3-bromo-N-ethylbenzenesulfonamide scaffold is a valuable starting point for medicinal chemistry campaigns.
-
Enzyme Inhibition: As a classic benzenesulfonamide, it is a prime candidate for screening against metalloenzymes, particularly carbonic anhydrases (CAs).[2][21] The sulfonamide moiety can coordinate to the active site zinc ion, while the substituted phenyl ring can be tailored to achieve isoform selectivity. CA IX and XII are validated anticancer targets, making derivatives of this compound interesting for oncology research.[22]
-
Scaffold for Elaboration: The bromine atom is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with modified steric and electronic properties to probe structure-activity relationships (SAR).
-
Anticonvulsant and Antimicrobial Potential: The broader class of sulfonamides has shown promise as anticonvulsant and antimicrobial agents, providing additional avenues for biological screening.[3][22]
Conclusion
3-Bromo-N-ethylbenzenesulfonamide is a compound of significant interest due to its membership in the pharmacologically vital benzenesulfonamide family. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. The presence of both a modifiable N-alkyl group and a versatile bromine handle on the aromatic ring makes it an attractive and flexible scaffold for the design of targeted therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.
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